N-(3-fluorophenyl)piperidin-4-amine
CAS No.: 886506-63-4
Cat. No.: VC3789758
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886506-63-4 |
|---|---|
| Molecular Formula | C11H15FN2 |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | N-(3-fluorophenyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 |
| Standard InChI Key | OLIDKJBMRLAXQA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC2=CC(=CC=C2)F |
| Canonical SMILES | C1CNCCC1NC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
N-(3-Fluorophenyl)piperidin-4-amine belongs to the class of arylpiperidines, which are renowned for their versatility in pharmaceutical design. The compound’s structure comprises a piperidine ring—a six-membered amine heterocycle—substituted at the 4-position with a 3-fluorophenyl group. The fluorine atom at the meta position of the aromatic ring enhances electron-withdrawing effects, influencing both the compound’s reactivity and its interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 886506-63-4 |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | N-(3-Fluorophenyl)piperidin-4-amine |
| Purity Specifications | ≥95% (HPLC) |
The fluorine atom’s electronegativity contributes to the compound’s polarity, impacting its solubility and pharmacokinetic profile. X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the piperidine ring, with the fluorophenyl group adopting equatorial orientations to minimize steric strain .
The synthesis of N-(3-fluorophenyl)piperidin-4-amine typically employs reductive amination, a robust method for constructing secondary amines. A widely cited protocol involves the reaction of 3-fluoroaniline with piperidin-4-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This one-pot reaction proceeds in polar aprotic solvents such as dichloromethane or methanol at ambient temperature, yielding the target compound in 65–75% efficiency after purification.
Mechanistic Insights:
-
Imine Formation: Piperidin-4-one reacts with 3-fluoroaniline to generate a Schiff base intermediate.
-
Reduction: NaBH(OAc)₃ selectively reduces the imine bond to a secondary amine.
-
Workup: Acid-base extraction isolates the product, with final purification via column chromatography or recrystallization .
Table 2: Representative Synthetic Conditions
| Parameter | Detail |
|---|---|
| Starting Materials | 3-Fluoroaniline, Piperidin-4-one |
| Solvent | Methanol |
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) |
| Reaction Time | 12–18 hours |
| Temperature | 25°C |
| Yield | 72% |
Alternative routes include Ullmann-type couplings or microwave-assisted reactions, though these methods are less commonly reported . Recent advances in flow chemistry have enabled continuous production with improved scalability, reducing reaction times to under 2 hours while maintaining yields above 70% .
Physicochemical and Analytical Characterization
N-(3-Fluorophenyl)piperidin-4-amine exhibits moderate lipophilicity (logP ≈ 2.1), balancing solubility in aqueous and organic media. Its melting point ranges between 98–102°C, consistent with crystalline packing patterns observed in related piperidines.
Spectroscopic Data:
-
FT-IR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F vibration) .
-
¹H NMR (CDCl₃, 400 MHz): δ 1.45–1.68 (m, 4H, piperidine H), 2.58 (t, 2H, N-CH₂), 3.49 (s, 1H, NH), 6.72–7.42 (m, 4H, aromatic H) .
-
¹³C NMR: δ 48.2 (piperidine C), 115.6 (d, J = 22 Hz, C-F), 128.0–131.5 (aromatic C) .
Chromatographic analyses (HPLC, GC-MS) confirm purity levels exceeding 95%, with retention times of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism of Action
The compound’s bioactivity stems from its dual functionality: the piperidine moiety engages in hydrogen bonding with enzymatic active sites, while the fluorophenyl group enhances binding through hydrophobic and π-π interactions. Preliminary studies indicate inhibitory activity against:
-
Monoamine Oxidase B (MAO-B): IC₅₀ = 1.2 μM, suggesting potential in neurodegenerative disorders .
-
κ-Opioid Receptors: Ki = 85 nM, highlighting analgesic applications .
-
Histone Deacetylases (HDACs): 40% inhibition at 10 μM, implicating roles in epigenetics .
Table 3: Select Pharmacological Targets
| Target | Activity | Therapeutic Area |
|---|---|---|
| MAO-B | Inhibition | Parkinson’s Disease |
| κ-Opioid Receptor | Antagonism | Pain Management |
| HDAC6 | Partial Inhibition | Oncology |
Structure-activity relationship (SAR) studies reveal that fluorination at the phenyl ring’s meta position optimizes target affinity compared to ortho or para analogues . Molecular docking simulations demonstrate favorable binding poses within MAO-B’s hydrophobic cavity, stabilized by van der Waals contacts with residues Leu171 and Tyr326 .
Applications in Drug Discovery and Development
As a versatile building block, N-(3-fluorophenyl)piperidin-4-amine has been incorporated into candidates for:
-
Antidepressants: Hybrid derivatives inhibit serotonin reuptake (SERT IC₅₀ = 15 nM) .
-
Anticancer Agents: Platinum(II) complexes exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 8.3 μM) .
-
Antivirals: Thiourea conjugates show submicromolar activity against HIV-1 protease .
Case Study – Kinase Inhibitors:
Functionalization of the piperidine nitrogen with pyrimidine groups yields compounds targeting cyclin-dependent kinases (CDKs). A lead compound, featuring a 4-morpholinopyrimidine appendage, demonstrated CDK4/6 inhibition with IC₅₀ values of 9–12 nM and 80% tumor growth suppression in xenograft models .
Challenges and Future Directions
Despite its promise, several challenges require addressing:
-
Synthetic Scalability: Current routes suffer from moderate yields; catalytic asymmetric methods could improve efficiency.
-
Metabolic Stability: The secondary amine is susceptible to N-oxidation, necessitating prodrug strategies.
-
Target Selectivity: Off-target effects on adrenergic receptors (α₂A Ki = 320 nM) limit therapeutic windows .
Ongoing research focuses on:
-
Polypharmacology: Designing multitarget ligands for complex diseases like Alzheimer’s.
-
Nanodelivery Systems: Encapsulation in liposomes to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume